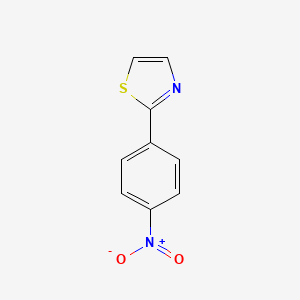
2-(4-Nitrophenyl)thiazole
Cat. No. B3018450
Key on ui cas rn:
3704-41-4
M. Wt: 206.22
InChI Key: LGDOGDJADXLHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07795255B2
Procedure details


As depicted in Scheme 24 below, anhydrous Co(OAc)2 (0.021 mmol, 5%) and SALEN (2,2′-(1,4-diiminobutane-1,4-diyl)diphenol, 0.041 mmol, 0.1 molequivalent) in 0.5 ml dry dioxane are placed in a flame-dried flask, and the mixture is stirred for 10 minutes at room temperature. A solution of thiazole (0.411 mmol) in 1 ml dry dioxane, anhydrous Cs2CO3 (0.493 mmol, 1.2 molequivalents) and CuI (0.822 mmol, 2 molequivalents) are thereafter added consecutively to the reaction mixture under argon. A solution of 4-nitrophenyl iodide (0.493 mmol, 1.2 molequivalents) in dry dioxane (0.5 ml) is then added dropwise and the resulting mixture is heated to 150° C. under argon, while monitoring the reaction progress by TLC. Once the reaction is completed (after about 10 hours), the resulting mixture is diluted with chloroform (20 ml) and filtered through a celite pad. The organic solvents are evaporated under reduced pressure and the crude product is purified by flash column chromatography, using a hexane:ethyl acetate mixture as eluent, to give pure 2-[4-nitrophenyl]thiazole.
[Compound]
Name
Co(OAc)2
Quantity
0.021 mmol
Type
reactant
Reaction Step One



Name
Cs2CO3
Quantity
0.493 mmol
Type
reactant
Reaction Step Three


Name
CuI
Quantity
0.822 mmol
Type
catalyst
Reaction Step Three




Identifiers


|
REACTION_CXSMILES
|
C1C=CC(=O)/C(=C/NCCN/C=C2/C=CC=CC/2=O)/C=1.[S:21]1[CH:25]=[CH:24][N:23]=[CH:22]1.C([O-])([O-])=O.[Cs+].[Cs+].[N+:32]([C:35]1[CH:40]=[CH:39][C:38](I)=[CH:37][CH:36]=1)([O-:34])=[O:33]>O1CCOCC1.C(Cl)(Cl)Cl.[Cu]I>[N+:32]([C:35]1[CH:40]=[CH:39][C:38]([C:22]2[S:21][CH:25]=[CH:24][N:23]=2)=[CH:37][CH:36]=1)([O-:34])=[O:33] |f:2.3.4|
|
Inputs


Step One
[Compound]
|
Name
|
Co(OAc)2
|
|
Quantity
|
0.021 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0.041 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1=C/C(=C\NCCN/C=C\2/C=CC=CC2=O)/C(=O)C=C1
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
0.493 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)I
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Five
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Six
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 10 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are placed in a flame-dried flask
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the resulting mixture is heated to 150° C. under argon
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(after about 10 hours)
|
|
Duration
|
10 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through a celite pad
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic solvents are evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product is purified by flash column chromatography
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC=CN1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

